
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a benzamido group and a dioxopyrrolidinyl moiety, which contribute to its distinctive chemical properties.
作用機序
Target of Action
The compound, 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide, primarily targets Chinese hamster ovary cells (CHO cells) . These cells are often used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . This interaction results in an increase in monoclonal antibody production .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production . By suppressing cell growth, the compound diverts the cell’s resources towards the production of monoclonal antibodies. The increased glucose uptake rate and ATP production provide the necessary energy for this process .
Pharmacokinetics
It is noted that the compound has very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 2,5-dioxopyrrolidine with a suitable benzoyl chloride derivative under basic conditions to form the benzamido intermediate.
Thiophene Ring Formation: The next step involves the cyclization of the intermediate with a suitable thiophene precursor, such as 2,5-dimethylthiophene, under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the benzamido-thiophene intermediate with a suitable carboxamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: The benzamido and dioxopyrrolidinyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamido-thiophene derivatives.
Substitution: Substituted benzamido-thiophene derivatives.
科学的研究の応用
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly in the treatment of neurological disorders such as epilepsy.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving thiophene and benzamido moieties.
類似化合物との比較
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound shares the dioxopyrrolidinyl moiety and has been studied for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have similar structural features and have been explored for their biological activities.
Uniqueness
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of both the benzamido and thiophene moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-9-10(2)26-18(15(9)16(19)24)20-17(25)11-4-3-5-12(8-11)21-13(22)6-7-14(21)23/h3-5,8H,6-7H2,1-2H3,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBPPWGJRCAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid](/img/structure/B2844303.png)
![N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide](/img/structure/B2844305.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844307.png)
![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate](/img/structure/B2844308.png)
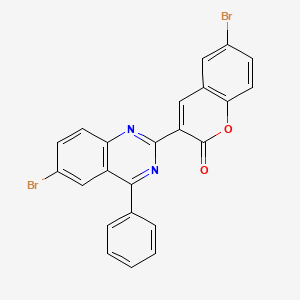
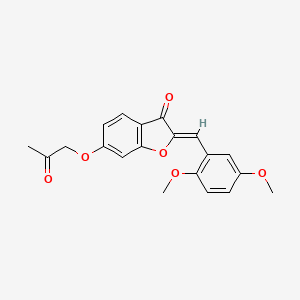
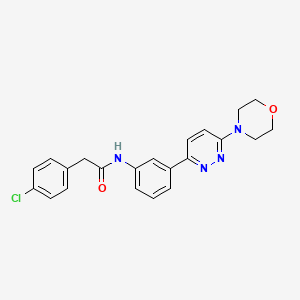
![1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2844317.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2844319.png)
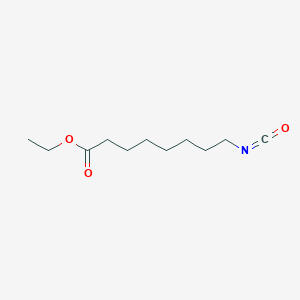
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2844321.png)
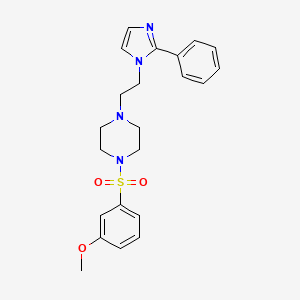
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)
